![molecular formula C16H20N4O3S B5727344 ethyl 4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5727344.png)
ethyl 4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their diverse biological activities, often explored for their pharmacological potential. While the direct studies on "ethyl 4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-1-piperazinecarboxylate" are limited, related research on benzothiazole and piperazine derivatives provides a context for understanding its possible chemical behavior and applications.
Synthesis Analysis
Compounds with benzothiazole and piperazine structures are synthesized through various chemical reactions that allow for the introduction of different substituents, enhancing their biological activities. The synthesis often involves multi-step reactions, starting from basic aromatic compounds and employing conditions that facilitate the formation of the desired chemical bonds (Brito et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their interaction with biological targets. Structural analysis, including X-ray crystallography and NMR spectroscopy, helps in understanding the conformational preferences and potential binding modes of these molecules (Renzulli et al., 2011).
Chemical Reactions and Properties
Benzothiazole and piperazine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonation, which modify their chemical properties for targeted applications. These reactions influence their solubility, stability, and biological activity (Lewis et al., 1988; Lewis et al., 1986).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubility in different solvents, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in biological systems and its formulation for pharmacological applications (Nyhan et al., 1968).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pH-dependent solubility, and stability under physiological conditions, are critical for the development of therapeutic agents. These properties are influenced by the functional groups present in the molecule and their electronic and steric characteristics (Pellegatti et al., 2009).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are known to target the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis ofMycobacterium tuberculosis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity .
Biochemical Pathways
The compound likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This disruption in the cell wall formation hampers the growth and survival of the bacteria .
Result of Action
The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria . This demonstrates the compound’s potential as an anti-tubercular agent .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-23-16(22)20-8-6-19(7-9-20)15(21)18-12-4-5-13-14(10-12)24-11(2)17-13/h4-5,10H,3,6-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUPUWHLDZUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]piperazine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.